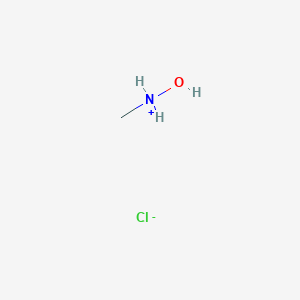
pyrrhocoricin protein, Pyrrhocoris apterus
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
pyrrhocoricin protein, Pyrrhocoris apterus is a 20-residue long antimicrobial peptide derived from the firebug Pyrrhocoris apterus . It is primarily active against Gram-negative bacteria and is characterized by its proline-rich structure with proline-arginine repeats and a critical threonine residue required for activity through O-glycosylation . This compound binds to the bacterial protein DnaK, inhibiting cell machinery and replication .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
pyrrhocoricin protein, Pyrrhocoris apterus can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides . The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The critical threonine residue is incorporated through O-glycosylation to ensure the peptide’s activity .
Industrial Production Methods
Industrial production of pyrrhocoricin involves optimizing the SPPS process to achieve high yields and purity. This includes the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification . The peptide can also be produced recombinantly using engineered microorganisms, which express the peptide and facilitate its extraction and purification .
Análisis De Reacciones Químicas
Types of Reactions
pyrrhocoricin protein, Pyrrhocoris apterus undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds, which stabilize its structure.
Reduction: Reduction reactions can break disulfide bonds, leading to changes in the peptide’s conformation.
Substitution: Amino acid residues in pyrrhocoricin can be substituted to enhance its activity or stability.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) are used in SPPS.
Major Products Formed
The major products formed from these reactions include oxidized pyrrhocoricin with disulfide bonds, reduced pyrrhocoricin with free thiol groups, and substituted pyrrhocoricin with modified amino acid residues .
Aplicaciones Científicas De Investigación
pyrrhocoricin protein, Pyrrhocoris apterus has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in innate immunity and its interactions with bacterial proteins.
Medicine: Explored as a potential therapeutic agent for treating infections caused by Gram-negative bacteria.
Industry: Utilized in the development of antimicrobial coatings and materials.
Mecanismo De Acción
pyrrhocoricin protein, Pyrrhocoris apterus exerts its effects by binding to the bacterial protein DnaK, a chaperone involved in protein folding . This binding inhibits the ATPase activity of DnaK, preventing chaperone-assisted protein folding and leading to bacterial cell death . The peptide also binds to bacterial ribosomes, inhibiting protein translation .
Comparación Con Compuestos Similares
Similar Compounds
Abaecin: Similar to pyrrhocoricin, it binds to bacterial ribosomes and inhibits protein translation.
Bac7: A proline-rich peptide that binds to bacterial ribosomes and inhibits protein synthesis.
Uniqueness of pyrrhocoricin protein, Pyrrhocoris apterus
This compound is unique due to its specific binding to DnaK and its ability to inhibit both protein folding and translation . Its proline-rich structure and critical threonine residue also distinguish it from other antimicrobial peptides .
Propiedades
Número CAS |
156548-23-1 |
|---|---|
Fórmula molecular |
C113H179N33O34 |
Peso molecular |
2543.8 g/mol |
Nombre IUPAC |
(3S)-4-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-3-[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-[(2S)-2-[(2S)-2-[[(2S)-1-[(2R)-2-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]oxycarbonyl-2-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-6-amino-1-oxohexan-2-yl]amino]-3-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C113H179N33O34/c1-9-57(6)85(119)101(170)138-69(47-60-28-32-62(150)33-29-60)93(162)137-71(49-80(116)152)94(163)133-66(21-12-38-126-110(120)121)92(161)140-73(50-81(117)153)107(176)180-109(177)113(90(159)75-24-15-41-142(75)103(172)67(22-13-39-127-111(122)123)134-98(167)76-25-16-42-143(76)102(171)64(115)46-55(2)3)36-19-45-146(113)104(173)68(23-14-40-128-112(124)125)135-99(168)77-26-17-43-144(77)105(174)78-27-18-44-145(78)106(175)86(58(7)178-108-87(130-59(8)149)89(158)88(157)79(54-148)179-108)141-96(165)70(48-61-30-34-63(151)35-31-61)136-97(166)74(53-147)131-82(154)52-129-91(160)65(20-10-11-37-114)132-95(164)72(51-83(155)156)139-100(169)84(118)56(4)5/h28-35,55-58,64-79,84-89,108,147-148,150-151,157-158H,9-27,36-54,114-115,118-119H2,1-8H3,(H2,116,152)(H2,117,153)(H,129,160)(H,130,149)(H,131,154)(H,132,164)(H,133,163)(H,134,167)(H,135,168)(H,136,166)(H,137,162)(H,138,170)(H,139,169)(H,140,161)(H,141,165)(H,155,156)(H4,120,121,126)(H4,122,123,127)(H4,124,125,128)/t57-,58+,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79+,84-,85-,86-,87+,88-,89+,108?,113+/m0/s1 |
Clave InChI |
UWTNKIQOJMCYQD-WWVPZDBJSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)OC(=O)C2(CCCN2C(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(C(C)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)N)C(=O)C7CCCN7C(=O)C(CCCNC(=N)N)NC(=O)C8CCCN8C(=O)C(CC(C)C)N)N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)OC(=O)[C@@]2(CCCN2C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H]([C@@H](C)OC5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)NC(=O)C)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)N)C(=O)[C@@H]7CCCN7C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CC(C)C)N)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)OC(=O)C2(CCCN2C(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(C(C)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)N)C(=O)C7CCCN7C(=O)C(CCCNC(=N)N)NC(=O)C8CCCN8C(=O)C(CC(C)C)N)N |
Sinónimos |
pyrrhocoricin pyrrhocoricin protein, Pyrrhocoris apterus pyrrhocoricin, Pyrrhocoris apterus |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B140662.png)






![10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride](/img/structure/B140679.png)


![(S)-N-[2-[(3-Hydroxypropyl)amino]-1-methylethyl]-4-methyl-benzenesulfonamide](/img/structure/B140685.png)

